
2-(3-Methoxyphenyl)-1,3-thiazolidine-4-carboxylic acid
Descripción general
Descripción
Phenolic compounds, such as 2-Propenoic acid, 3- (4-methoxyphenyl)- , and 3-Methoxyphenylacetic acid , are made of one or more hydroxyl groups directly attached to one or more aromatic rings . They have been reported for a broad spectrum of biological activities .
Synthesis Analysis
The synthesis of similar compounds often involves condensation reactions . For example, a compound was obtained by condensation of 2,2-dimethyl-1,3-dioxane-4,6-dione (Meldrum’s acid) with 4-hydroxy-3-methoxybenzaldehyde in an acid-catalyzed, Knoevenagel-like reaction .Molecular Structure Analysis
The molecular structure of similar compounds can be determined using spectroscopic analysis including UV-Vis, FT-IR, HRMS, 1D, and 2D NMR .Chemical Reactions Analysis
Phenolic compounds have characteristic chemical properties such as antioxidant properties, acidity, metal complexation, hydrogen bonding, ester formation, glycosylation, ether formation, and oxidation .Physical And Chemical Properties Analysis
Phenolic compounds have characteristic physical properties such as melting and boiling points, density, solubility, physical state, color, flavor, and aroma .Aplicaciones Científicas De Investigación
Synthesis and Characterization
- The compound has been synthesized through the condensation reaction of ortho-vanillin and L-cysteine, resulting in a racemic mixture, which was characterized using NMR, ESI-MS, and X-ray diffraction techniques (Muche, Müller, & Hołyńska, 2018).
Supramolecular Aggregation
- Research on thiazolidine-4-carboxylic acid derivatives, including the subject compound, has focused on their supramolecular aggregation behavior, which could lead to the formation of molecular assemblies with potential applications in gas storage, biosensing, and template catalysis (Jagtap et al., 2018).
Biological Activities
- Studies have investigated the antimicrobial properties of thiazolidinone derivatives, including those derived from the subject compound, against various bacterial and fungal strains, showing significant activity in some cases (Deep et al., 2014).
- Another study explored the anti-tumor activity of thiazolidinone derivatives, suggesting their potential as novel anticancer agents due to their ability to inhibit tumor cell proliferation and induce cell cycle arrest (Wu et al., 2014).
Mecanismo De Acción
Mode of Action
It is known that the compound contains a methoxyphenyl group, which is often involved in interactions with various biological targets .
Biochemical Pathways
For example, 3-(4-Hydroxy-3-methoxyphenyl) propionic acid, a metabolite produced by the gut microbiota, has been found to improve hepatic lipid metabolism via GPR41 .
Pharmacokinetics
Similar compounds such as 3-(4-hydroxy-3-methoxyphenyl) propionic acid have been found to undergo rapid metabolism and wide tissue distribution in animal models .
Result of Action
Compounds with similar structures have been found to have various biological effects, such as antioxidant properties .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-(3-methoxyphenyl)-1,3-thiazolidine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3S/c1-15-8-4-2-3-7(5-8)10-12-9(6-16-10)11(13)14/h2-5,9-10,12H,6H2,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVACMXQCMBZPME-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2NC(CS2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Methoxyphenyl)-1,3-thiazolidine-4-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



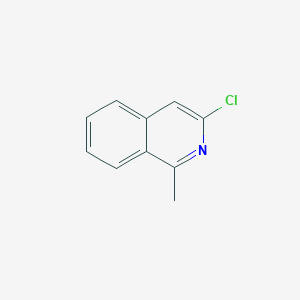
![[(1e)-1-Nitroprop-1-En-2-Yl]benzene](/img/structure/B3106286.png)
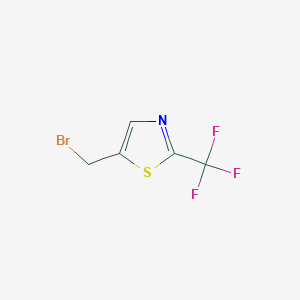
![N-(1,3-benzodioxol-5-ylmethyl)-3-[(3,4-dimethylphenyl)sulfonylamino]propanamide](/img/structure/B3106306.png)

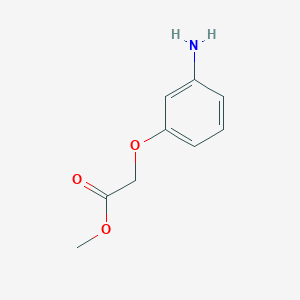
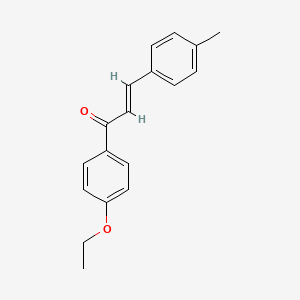
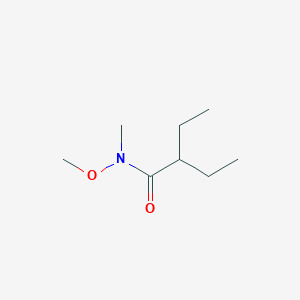
![[1-(Hydroxymethyl)-4-methylcyclohex-3-en-1-yl]methanol](/img/structure/B3106349.png)
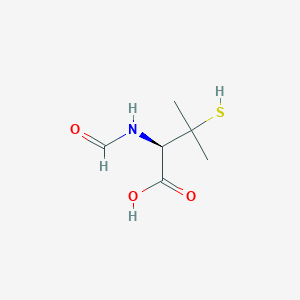
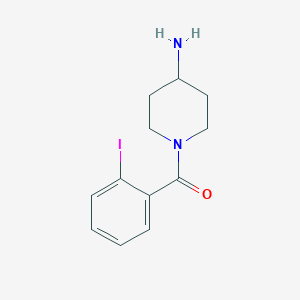

![Methyl 4-[(diethoxyphosphoryl)methyl]-3-fluorobenzoate](/img/structure/B3106376.png)
